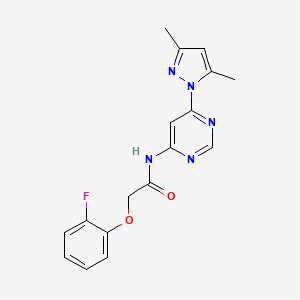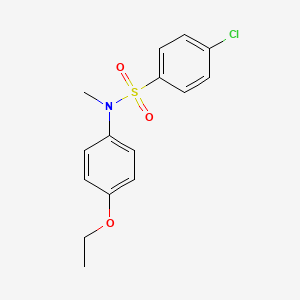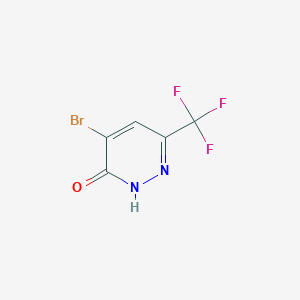
4-Bromo-6-trifluoromethyl-pyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-trifluoromethyl-pyridazin-3-ol consists of a pyridazin ring substituted with a bromo group, a trifluoromethyl group, and a hydroxyl group. The exact spatial arrangement of these groups would depend on the specific synthetic route and conditions.Scientific Research Applications
Synthesis and Medicinal Chemistry
- The compound has been used in the facile synthesis of substituted pyridazine-3,6-diamines, which are valuable scaffolds in medicinal chemistry due to their synthetic tractability. This process involves selective Suzuki or Negishi transformations utilizing commercially available precursors (Wlochal & Bailey, 2015).
- It has also been involved in the synthesis of novel 3-alkyl-5-arylpyridazines through a conversion process involving bromination and subsequent treatment with strong alkali (Crowley, Russell, & Reynolds, 2006).
Synthetic Chemistry and Functionalization
- The compound has been used in the synthesis of functionalized pyridazines, demonstrating the potential for producing a variety of disubstituted pyridazines with excellent control over the substitution pattern, highlighting its utility in synthetic chemistry (Schnell et al., 2021).
- Research shows that it can be used to create 2-Aryl-6-Polyfluoroalkyl-4-Pyrones, which have been further used to construct biologically important CF3-bearing azaheterocycles like pyrazoles, pyridones, and triazoles. This highlights its role in the synthesis of molecules with potential pharmaceutical applications (Usachev et al., 2021).
- It has been utilized in the microwave-assisted synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues, demonstrating its utility in creating compounds with potential bio-evaluation purposes (Jha & Atchuta Ramarao, 2017).
Applications in Material Science
- A study explored the utility of pyridazinone derivatives, synthesized using 4-Bromo-6-trifluoromethyl-pyridazin-3-ol, as corrosion inhibitors for mild steel in acidic solutions. The study used various techniques to evaluate the inhibitory performance and highlighted the potential application of these compounds in protecting metals from corrosion (Kalai et al., 2020).
Safety and Hazards
While specific safety and hazard information for 4-Bromo-6-trifluoromethyl-pyridazin-3-ol was not found, similar compounds like 5-Bromo-4-(trifluoromethyl)pyridin-2-ol have associated hazard statements including H302, H315, H319, and H335 . These suggest potential hazards related to ingestion, skin and eye contact, and inhalation.
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include this compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
Tfmp derivatives are known to have various biological and pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O/c6-2-1-3(5(7,8)9)10-11-4(2)12/h1H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMLTIVUCGYHGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
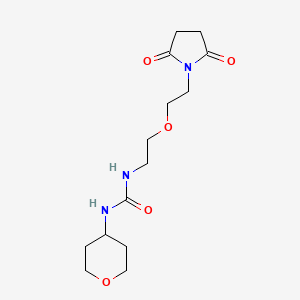
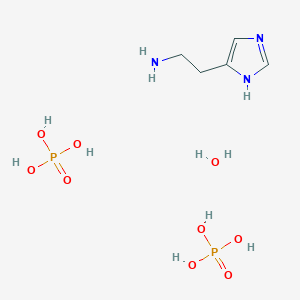

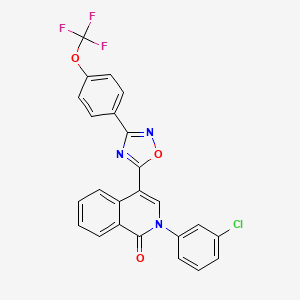
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2372507.png)
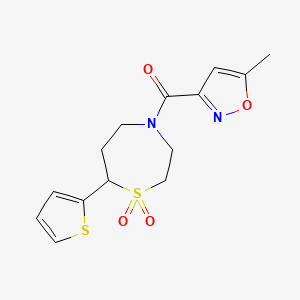
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2372509.png)

![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2372514.png)

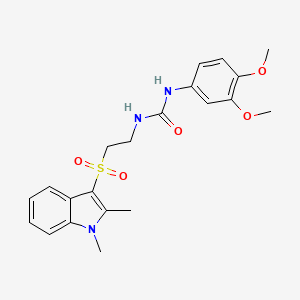
![(3-Chlorophenyl){1-methyl-6-[(4-methylphenyl)amino]pyrazolo[4,5-e]pyrimidin-4-yl}amine](/img/structure/B2372517.png)
